molecular formula C15H10INO3 B8455376 7-Amino-8-hydroxy-3-iodo-2-phenyl-chromen-4-one

7-Amino-8-hydroxy-3-iodo-2-phenyl-chromen-4-one

Cat. No. B8455376
M. Wt: 379.15 g/mol
InChI Key: ZMDVGWMHMVODPI-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a solution of 7-amino-3-iodo-8-methoxy-2-phenyl-chromen-4-one (494 mg, 1.26 mmol) in DCM (25 mL) under a nitrogen atmosphere at −78° C. was added a solution of BBr3 (1 M in DCM, 8 mL, 8 mmol) dropwise over 15 mins. The mixture was stirred at −78° C. for 1 hour before allowing to warm to RT and stirred for a further 18 hours. The reaction mixture was quenched with the slow addition of saturated aqueous NaHCO3. DCM was added and the resulting biphasic mixture was separated. The aqueous layer was extracted with DCM (2×50 mL) and the combined organic phase was washed with brine, dried (NaSO4), filtered, and the solvent removed to give the title compound as a brown solid (405 mg, 85%). LCMS (Method G): RT=3.04 min, [M+H]+=380.
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([O:12]C)=[C:10]2[C:5]([C:6](=[O:21])[C:7]([I:20])=[C:8]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[O:9]2)=[CH:4][CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[NH2:1][C:2]1[C:11]([OH:12])=[C:10]2[C:5]([C:6](=[O:21])[C:7]([I:20])=[C:8]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[O:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
494 mg
Type
reactant
Smiles
NC1=CC=C2C(C(=C(OC2=C1OC)C1=CC=CC=C1)I)=O
Name
Quantity
8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred for a further 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with the slow addition of saturated aqueous NaHCO3
ADDITION
Type
ADDITION
Details
DCM was added
CUSTOM
Type
CUSTOM
Details
the resulting biphasic mixture was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
the combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C2C(C(=C(OC2=C1O)C1=CC=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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